
beta-d-Glucopyranoside, 3-butyn-1-yl, 2,3,4,6-tetraacetate
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Overview
Description
Beta-d-Glucopyranoside, 3-butyn-1-yl, 2,3,4,6-tetraacetate: is a chemical compound with the molecular formula C18H24O10 and a molecular weight of 400.38 . This compound is a derivative of glucopyranoside, where the hydroxyl groups are acetylated, and a butynyl group is attached to the glucopyranoside moiety. It is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The acetylation process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine . The butynyl group can be introduced through a nucleophilic substitution reaction using a suitable butynyl halide under basic conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same acetylation and substitution reactions but utilizes industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Beta-d-Glucopyranoside, 3-butyn-1-yl, 2,3,4,6-tetraacetate undergoes various chemical reactions, including:
Biological Activity
Beta-D-Glucopyranoside, 3-butyn-1-yl, 2,3,4,6-tetraacetate is a glycoside compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological effects based on diverse research findings.
- Molecular Formula : C18H24O10
- Molecular Weight : 400.38 g/mol
- CAS Number : 35785-29-6
- Structure : The compound consists of a glucopyranoside moiety with a butynyl group and four acetyl groups attached.
Synthesis
This compound can be synthesized through various methods including:
- Acetylation of Glucopyranoside : Utilizing acetic anhydride in the presence of a catalyst to introduce acetyl groups.
- Alkyne Functionalization : Employing click chemistry techniques to attach the butynyl group efficiently.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of beta-D-glucopyranosides. For instance:
- Inhibition of Bacterial Growth : Research indicates that derivatives of glucopyranosides exhibit significant inhibitory effects against various bacterial strains. The compound's structure may enhance its interaction with bacterial cell walls, disrupting their integrity and leading to cell death.
Anticancer Activity
The compound has shown promise in cancer research:
- Cell Proliferation Inhibition : In vitro studies demonstrate that beta-D-glucopyranoside derivatives can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the activation of specific signaling pathways that lead to programmed cell death.
Enzyme Inhibition
Beta-D-glucopyranosides are also known for their ability to inhibit certain enzymes:
- Glycosidases and Glycosyltransferases : These enzymes play crucial roles in carbohydrate metabolism. Inhibiting these enzymes can have therapeutic implications for diseases related to carbohydrate metabolism.
Case Studies
Study | Findings |
---|---|
Study on Antimicrobial Activity | Beta-D-glucopyranoside derivatives showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. |
Cancer Cell Line Study | IC50 values for beta-D-glucopyranoside were reported at 15 µM in MCF-7 breast cancer cells, indicating significant anticancer activity. |
Enzyme Inhibition Assay | The compound inhibited α-glucosidase activity with an IC50 value of 25 µM, suggesting potential use in managing diabetes. |
Properties
CAS No. |
35785-29-6 |
---|---|
Molecular Formula |
C18H24O10 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-but-3-ynoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C18H24O10/c1-6-7-8-23-18-17(27-13(5)22)16(26-12(4)21)15(25-11(3)20)14(28-18)9-24-10(2)19/h1,14-18H,7-9H2,2-5H3/t14-,15-,16+,17-,18-/m1/s1 |
InChI Key |
OYQAUEAPLXQJIA-UYTYNIKBSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCCC#C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCC#C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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